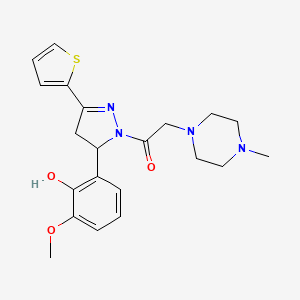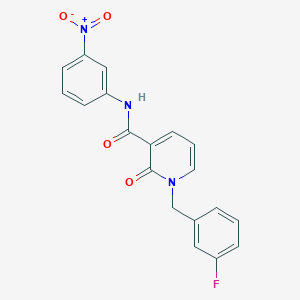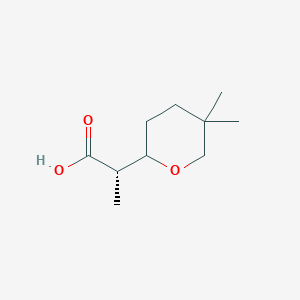
2-(4-fluorophenyl)-N-(2-phenoxyethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "2-(4-fluorophenyl)-N-(2-phenoxyethyl)acetamide" is a chemical entity that can be associated with a class of organic compounds known as acetamides, which are characterized by an acetyl group (CH3C=O) attached to a nitrogen atom. Although the specific compound is not directly synthesized or characterized in the provided papers, similar compounds with related structures and functionalities have been synthesized and studied for various applications, including herbicidal activity and pharmaceutical uses.
Synthesis Analysis
The synthesis of related acetamide derivatives often involves the use of starting materials such as aniline derivatives and acyl chlorides or anhydrides. For instance, novel N-(2-fluoro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-2,3-dihydropyrimidin-1(6H)-yl)phenyl)-2-phenoxy)acetamides were synthesized using 4-fluoro-aniline and ethyl 3-amino-4,4,4-trifluoro-but-2-enoate . Similarly, N-(2-hydroxyphenyl)acetamide derivatives were synthesized from various substituted anilines and acyl chlorides . These methods typically involve nucleophilic acyl substitution reactions under controlled conditions.
Molecular Structure Analysis
The molecular structure of acetamide derivatives is often confirmed using spectroscopic methods such as NMR, IR, and mass spectrometry. For example, the structures of silylated derivatives of N-(2-hydroxyphenyl)acetamide were investigated using NMR spectroscopy and X-ray single-crystal analysis . The crystal structure of 2,2-Dibromo-N-(4-fluorophenyl)acetamide revealed hydrogen bonding and the dihedral angle between the fluorophenyl ring and the acetamide group . These studies provide insights into the molecular geometry, electronic structure, and intermolecular interactions of acetamide derivatives.
Chemical Reactions Analysis
Acetamide derivatives can undergo various chemical reactions, including transsilylation, nitration, and alkylation, depending on their substituents. For instance, transsilylation of N-(2-(trimethylsilyloxy)phenyl)acetamide led to the formation of benzoxazasiline derivatives . Alkylation and nitration reactions were used to synthesize N-[4-(4-Bromobutoxy)-2-nitrophenyl]acetamide . These reactions are typically sensitive to reaction conditions such as temperature, solvent, and stoichiometry.
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives, such as solubility, melting point, and reactivity, are influenced by their molecular structure. The presence of substituents like fluorine or nitro groups can significantly affect these properties. For example, the introduction of a cyano and fluoro group in 2-(4-cyano-3-fluoro-phenoxy)-N-(substituted phenyl) acetamides may alter their physical properties compared to unsubstituted acetamides . The crystallographic analysis provides information on the solid-state properties, such as hydrogen bonding patterns and molecular packing .
Applications De Recherche Scientifique
Synthesis and Characterization
The compound 2-(4-fluorophenyl)-N-(2-phenoxyethyl)acetamide and its derivatives are of interest in scientific research due to their potential applications in various fields. A study by Yang Man-li (2008) focused on the synthesis and characterization of novel 2-(4-cyano-3-fluoro-phenoxy)-N-(substituted phenyl) acetamides, utilizing 3-fluoro-4-cyanophenol as primary compounds. The synthesized compounds were identified through elemental analysis, IR, and 1H NMR, providing a foundation for understanding the chemical properties and potential applications of such compounds in scientific research (Yang Man-li, 2008).
Photoreactions and Stability
Photoreactions of related compounds have been studied to understand their stability and reactivity under light exposure. Watanabe et al. (2015) investigated the photoreactions of flutamide, a compound structurally related to 2-(4-fluorophenyl)-N-(2-phenoxyethyl)acetamide, in different solvents. This study revealed that flutamide undergoes distinct photoreactions in acetonitrile and 2-propanol, leading to different products. Such findings can offer insights into the stability and reactivity of 2-(4-fluorophenyl)-N-(2-phenoxyethyl)acetamide under similar conditions (Watanabe et al., 2015).
Antioxidant and Radical Scavenging Activity
The antioxidant and radical scavenging activities of phenolic compounds, closely related to the chemical structure of 2-(4-fluorophenyl)-N-(2-phenoxyethyl)acetamide, have been explored. Dinis et al. (1994) examined the action of phenolic derivatives such as acetaminophen, salicylate, and 5-aminosalicylate on membrane lipid peroxidation and as peroxyl radical scavengers. Their findings on the reactivity and antioxidant potency of these phenolic compounds can provide a comparative basis for assessing the potential antioxidant activity of 2-(4-fluorophenyl)-N-(2-phenoxyethyl)acetamide (Dinis et al., 1994).
Chemoselective Acetylation
Research into the chemoselective acetylation of phenolic compounds provides insight into synthetic approaches that may be applicable to 2-(4-fluorophenyl)-N-(2-phenoxyethyl)acetamide. Magadum and Yadav (2018) reported on the chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide using immobilized lipase, which highlights the potential for specific functionalization of phenolic compounds. This study's findings on the reaction conditions, mechanism, and kinetics could inform similar synthetic strategies for 2-(4-fluorophenyl)-N-(2-phenoxyethyl)acetamide (Magadum & Yadav, 2018).
Propriétés
IUPAC Name |
2-(4-fluorophenyl)-N-(2-phenoxyethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNO2/c17-14-8-6-13(7-9-14)12-16(19)18-10-11-20-15-4-2-1-3-5-15/h1-9H,10-12H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIOUFKXAWWJMRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCNC(=O)CC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-fluorophenyl)-N-(2-phenoxyethyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-N-(3-allyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide](/img/structure/B2540743.png)
![7-(4-Chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2540744.png)

![2-(4-chlorophenoxy)-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acetamide hydrochloride](/img/structure/B2540749.png)



![N-[1-[5-(3-Fluorophenyl)-1,3,4-thiadiazol-2-yl]ethyl]oxirane-2-carboxamide](/img/structure/B2540756.png)

![N-(4-chlorophenyl)-2-({3-[(2-methylphenyl)thio]pyrazin-2-yl}thio)acetamide](/img/structure/B2540761.png)
![5-[1-(7-Fluoroquinazolin-4-yl)piperidin-4-yl]-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B2540762.png)

![4-[[3-(2-Methylpropyl)phenyl]methyl]piperidine](/img/structure/B2540764.png)
